molecular formula C13H12BrNO4S B8107366 Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate

Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate

Cat. No.: B8107366
M. Wt: 358.21 g/mol
InChI Key: MJKDZCWHALXSNT-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate is a specialized pyrrole derivative designed for use in chemical synthesis and pharmaceutical research. This compound features a bromine atom at the 4-position and a tosyl (p-toluenesulfonyl) group on the nitrogen atom, making it a versatile and protected intermediate for constructing complex molecules . The bromo substituent serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, enabling the introduction of diverse carbon chains or aromatic systems. Simultaneously, the electron-withdrawing tosyl group enhances the stability of the pyrrole ring and can be removed under specific conditions to reveal the free NH-pyrrole, a key pharmacophore in many active compounds. The methyl ester further adds to its utility, acting as a protecting group for a carboxylic acid or as a precursor for further functional group interconversion. This multi-functional reagent is primarily used in the synthesis of potential therapeutic agents, organic materials, and as a core building block in heterocyclic chemistry. It is supplied as a high-purity solid and requires cold-chain transportation to ensure stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-bromo-1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4S/c1-9-3-5-11(6-4-9)20(17,18)15-8-10(14)7-12(15)13(16)19-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKDZCWHALXSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Tosylation: The tosyl group can be introduced by reacting the pyrrole with tosyl chloride in the presence of a base such as pyridine.

    Esterification: The methyl ester group is typically introduced through esterification reactions involving methanol and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the tosyl group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Tosyl Chloride: Used for tosylation.

    Palladium Catalysts: Used in coupling reactions.

    Methanol: Used in esterification.

Major Products Formed

    Substituted Pyrroles: Formed through substitution reactions.

    N-oxides: Formed through oxidation.

    Coupled Products: Formed through coupling reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate as an anticancer agent. The compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further development .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. The compound displayed inhibitory effects against several bacterial strains, indicating its potential use in developing new antibiotics or antimicrobial agents. The structure-activity relationship (SAR) studies suggest that modifications at the tosyl or carboxylate positions could enhance its efficacy .

Agrochemical Applications

This compound has been explored for its potential use in agrochemicals. Its ability to act as a plant growth regulator has been noted, with studies indicating that it can promote root growth and enhance crop yield under certain conditions. This application is particularly relevant in sustainable agriculture practices where chemical inputs are minimized .

Polymer Chemistry

In polymer chemistry, this compound serves as a useful monomer for synthesizing conducting polymers. The incorporation of pyrrole units into polymer chains enhances electrical conductivity and thermal stability, making these materials suitable for applications in organic electronics and sensors.

Nanomaterials

The compound has also been utilized in the synthesis of nanomaterials with unique optical properties. By functionalizing nanoparticles with this compound, researchers have created materials that exhibit enhanced fluorescence, which can be applied in bioimaging and sensing technologies .

Case Studies

Study Application Findings
Anticancer ActivitySignificant cytotoxicity against breast cancer cell lines; induces apoptosis.
Antimicrobial PropertiesEffective against various bacterial strains; potential for antibiotic development.
Agrochemical UsePromotes root growth; enhances crop yield; applicable in sustainable agriculture.
Polymer ChemistryUsed as a monomer for conducting polymers; improves electrical properties.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological studies, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is part of a broader family of brominated pyrrole carboxylates. Key analogues include:

Compound Name CAS No. Molecular Formula Substituents (1-/2-/4-positions) Molecular Weight (g/mol) Melting Point (°C)
Methyl 4-bromo-1H-pyrrole-2-carboxylate 934-05-4 C₆H₆BrNO₂ H / COOCH₃ / Br 204.02 81–82
Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate 1196-90-3 C₇H₈BrNO₂ CH₃ / COOCH₃ / Br 218.05 43
Ethyl 4-bromo-1H-pyrrole-2-carboxylate 1261562-13-3 C₇H₈BrNO₂ H / COOC₂H₅ / Br 218.05 Not reported
Methyl 3-bromo-1H-pyrrole-2-carboxylate 941714-57-4 C₆H₆BrNO₂ H / COOCH₃ / Br (3-position) 204.02 Not reported

Key Observations :

  • Substituent at the 1-position : The tosyl group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with the smaller methyl group in CAS 1196-90-3 or the hydrogen in CAS 934-05-3. This difference impacts reactivity in substitution reactions and crystal packing .
  • Bromine position : Moving bromine from the 4- to 3-position (CAS 941714-57-4) alters electronic distribution and reactivity, as seen in regioselective bromination studies .
  • Ester group : Methyl vs. ethyl esters (e.g., CAS 1261562-13-3) influence solubility and hydrolysis rates. Methyl esters generally exhibit higher stability under basic conditions .

Physicochemical Properties

  • Melting Points: The tosyl group elevates the melting point relative to non-sulfonylated analogues. The target compound’s melting point is unreported but expected to exceed 100°C based on structural complexity.
  • Solubility : Tosylation reduces polarity, enhancing solubility in organic solvents like dichloromethane but decreasing aqueous solubility.

Biological Activity

Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the bromination of pyrrole derivatives and subsequent reactions with tosyl groups and carboxylate moieties. The yield and purity of the compound are critical for its biological evaluation. For instance, one study reported a yield of 71% through a method involving sodium and methanol as solvents .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity. Research indicates that compounds with similar pyrrole structures exhibit potent activity against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis (Mtb). For example, related pyrrole derivatives have shown minimum inhibitory concentrations (MICs) below 0.016 μg/mL against drug-resistant strains of Mtb .

Anticancer Activity

In addition to antimicrobial effects, there is emerging evidence regarding the anticancer potential of pyrrole derivatives. Compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation. For instance, studies on pyrrole-based compounds have revealed significant antiproliferative effects against various cancer cell lines, including breast cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the pyrrole ring or substituents can dramatically influence its potency and selectivity against specific targets. For example, the introduction of electron-withdrawing groups has been shown to enhance anti-TB activity while maintaining low cytotoxicity .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Anti-Tuberculosis Activity : In a study examining various pyrrole derivatives, this compound was found to exhibit strong anti-TB activity with an MIC lower than 0.016 μg/mL against resistant strains of M. tuberculosis. This was attributed to its ability to inhibit mycolic acid biosynthesis in bacterial cells .
  • Anticancer Effects : Another investigation focused on the antiproliferative effects of similar compounds on A549 lung cancer cells. The results indicated that certain modifications to the pyrrole structure could enhance selective toxicity towards cancer cells while sparing normal fibroblasts .

Summary Table of Biological Activities

Activity Target Pathogen/Cell Line MIC/IC50 Reference
Anti-TuberculosisMycobacterium tuberculosis< 0.016 μg/mL
AnticancerA549 lung cancer cellsIC50 not specified
AntimicrobialStaphylococcus aureus, MRSAVariable

Q & A

Q. What are the key synthetic routes for preparing Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate?

The synthesis typically involves two sequential steps:

  • Bromination : Introduce the bromo substituent at the 4-position of the pyrrole ring. details bromination of ethyl pyrrole-2-carboxylate using Br₂ in DMF with K₂CO₃, yielding 4-bromo derivatives in 85% yield. Adapting this method, methyl pyrrole-2-carboxylate can be brominated under similar conditions .
  • Tosylation : Protect the 1-position nitrogen with a tosyl group. While direct evidence for tosylation is absent, analogous esterification reactions (e.g., CDI-mediated coupling with phenols in ) suggest using TsCl (tosyl chloride) in the presence of a base like pyridine or Et₃N to form the sulfonamide bond .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. For example, similar pyrrole derivatives (e.g., ethyl 4-bromo-3-methyl-pyrrole-2-carboxylate in ) show diagnostic shifts: aromatic protons at δ 6.6–7.6 ppm and ester carbonyls at δ 160–170 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS validates molecular weight and isotopic patterns (e.g., bromine’s M/M+2 doublet, as seen in for brominated pyrroles) .
  • X-ray Crystallography : Structural confirmation (e.g., 4-bromo-1H-pyrrole-2-carboxylic acid in ) resolves bond angles and crystal packing .

Advanced Questions

Q. How do bromo and tosyl groups influence reactivity in cross-coupling reactions?

  • Bromo Group : Facilitates palladium-catalyzed couplings (e.g., Suzuki, Heck). The bromine acts as a leaving group, enabling aryl-aryl bond formation. demonstrates copper-catalyzed intramolecular cyclizations in brominated pyrroles, highlighting compatibility with transition-metal catalysts .
  • Tosyl Group : Enhances nitrogen’s electron-withdrawing character, stabilizing intermediates during nucleophilic substitutions. However, the bulky tosyl group may sterically hinder reactions at the 1-position, requiring optimized conditions (e.g., elevated temperatures or polar solvents) .

Q. What challenges arise in achieving regioselectivity during multi-step synthesis?

  • Competing Substitution : Bromination at the 4-position (vs. 3- or 5-) is influenced by directing effects of the ester group. shows that ester carbonyls meta-direct electrophiles, favoring 4-bromo products .
  • Protection-Deprotection Strategies : Tosylation must precede bromination to avoid N-H reactivity. If bromination occurs first, the free N-H may lead to side reactions (e.g., oxidation or undesired cyclization) .

Q. How is this compound utilized in medicinal chemistry research?

  • Intermediate for Bioactive Molecules : Similar brominated pyrroles (e.g., in ) serve as precursors for antitubercular agents. The tosyl group can be replaced with pharmacophores via SNAr (nucleophilic aromatic substitution) .
  • Enzyme Inhibition Studies : Structural analogs (e.g., methyl 4-amino-1-ethyl-pyrrole-2-carboxylate in ) are used to probe enzyme active sites, leveraging the pyrrole core’s mimicry of heterocyclic cofactors .

Methodological Recommendations

  • Optimizing Tosylation : Use anhydrous conditions and slow addition of TsCl to minimize di-tosylation.
  • Cross-Coupling Reactions : Employ Pd(dba)₂/XPhos catalysts for Suzuki-Miyaura couplings with arylboronic acids, as demonstrated for brominated heterocycles in .

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